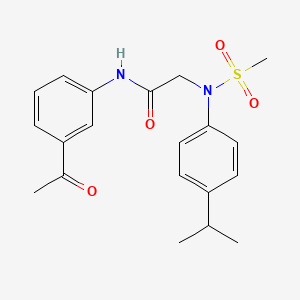
N~1~-(3-acetylphenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(3-acetylphenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a novel small molecule drug candidate that has gained significant attention in recent years due to its potential therapeutic applications.
作用機序
The exact mechanism of action of Compound X is not fully understood, but it is believed to target multiple signaling pathways involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the activity of several enzymes, including HDAC6, AKT, and mTOR, which are known to play a role in cancer progression and inflammation. Additionally, Compound X has been shown to activate AMPK, a key regulator of energy metabolism, which may contribute to its beneficial effects on glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity, which may have therapeutic implications for the treatment of metabolic disorders such as type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of Compound X is its high potency and selectivity, which makes it a valuable tool for studying the role of specific signaling pathways in disease pathogenesis. However, its limited solubility and stability may pose challenges for its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration regimen for Compound X in different disease contexts.
将来の方向性
There are several potential future directions for research on Compound X. One area of interest is the development of new formulations or delivery methods to improve its solubility and stability. Additionally, further studies are needed to determine the optimal dosage and administration regimen for Compound X in different disease contexts. Finally, clinical trials are needed to evaluate the safety and efficacy of Compound X in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, Compound X is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases. Its high potency and selectivity make it a valuable tool for studying the role of specific signaling pathways in disease pathogenesis. However, further studies are needed to determine its optimal dosage and administration regimen, and clinical trials are needed to evaluate its safety and efficacy in humans.
科学的研究の応用
Compound X has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In vitro and in vivo studies have demonstrated the drug's ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Compound X has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)16-8-10-19(11-9-16)22(27(4,25)26)13-20(24)21-18-7-5-6-17(12-18)15(3)23/h5-12,14H,13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBPDUHRMOWIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3543218.png)
![N-(3-bromophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3543221.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3543229.png)
![1-methyl-4-({[2-nitro-4-(trifluoromethyl)phenyl]thio}acetyl)piperazine](/img/structure/B3543248.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3543254.png)
![methyl 3-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3543258.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3543283.png)
![3-bromo-4-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3543284.png)
![ethyl [5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3543289.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3543292.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3543298.png)
![3-bromo-4-methoxy-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3543304.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3543321.png)
![methyl 4-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B3543322.png)